4-[(4-chlorobenzyl)oxy]-3-methoxy-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chlorobenzyl ether, a methoxy group, and a benzo[d]oxazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorobenzyl alcohol and 3-methoxybenzoic acid. These intermediates undergo various reactions, including esterification, amidation, and thioamide formation, to yield the final product. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorobenzyl ether can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-((4-chlorobenzyl)oxy)-3-formyl-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives with functional groups such as chlorobenzyl ethers, methoxy groups, and benzo[d]oxazole moieties. Examples include:
- 4-((4-Chlorobenzyl)oxy)-3-methoxy-N-(phenylcarbamothioyl)benzamide
- 4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide
Uniqueness
The uniqueness of 4-((4-Chlorobenzyl)oxy)-3-methoxy-N-((3-(6-methylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
593238-58-5 |
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Molecular Formula |
C30H24ClN3O4S |
Molecular Weight |
558.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-methoxy-N-[[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C30H24ClN3O4S/c1-18-6-12-24-26(14-18)38-29(33-24)21-4-3-5-23(15-21)32-30(39)34-28(35)20-9-13-25(27(16-20)36-2)37-17-19-7-10-22(31)11-8-19/h3-16H,17H2,1-2H3,(H2,32,34,35,39) |
InChI Key |
OXMBOGWWUGMVRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
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